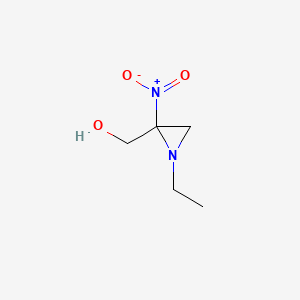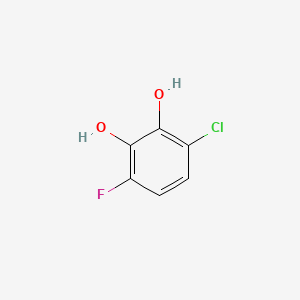
2-Propanone, 1-chloro-3-(tetrahydro-2-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1-chloro-3-(tetrahydro-2-furanyl)- is a chemical compound with the molecular formula C7H11ClO2 and a molecular weight of 162.61 . It is also known by its systematic name, 1-chloro-3-(oxolan-2-yl)propan-2-one . This compound features a chloro group and a tetrahydrofuran ring, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-chloro-3-(tetrahydro-2-furanyl)- typically involves the reaction of 2-chloropropanone with tetrahydrofuran under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, 1-chloro-3-(tetrahydro-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, forming alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propanone, 1-chloro-3-(tetrahydro-2-furanyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propanone, 1-chloro-3-(tetrahydro-2-furanyl)- involves its interaction with various molecular targets The chloro group can participate in nucleophilic substitution reactions, while the tetrahydrofuran ring can engage in hydrogen bonding and other interactions
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanone, 1-chloro-: Similar structure but lacks the tetrahydrofuran ring.
2-Propanone, 1-bromo-3-(tetrahydro-2-furanyl)-: Similar structure with a bromo group instead of a chloro group.
2-Propanone, 1-chloro-3-(tetrahydro-3-furanyl)-: Similar structure with a different position of the tetrahydrofuran ring.
Uniqueness
2-Propanone, 1-chloro-3-(tetrahydro-2-furanyl)- is unique due to the presence of both a chloro group and a tetrahydrofuran ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H11ClO2 |
|---|---|
Poids moléculaire |
162.61 g/mol |
Nom IUPAC |
1-chloro-3-(oxolan-2-yl)propan-2-one |
InChI |
InChI=1S/C7H11ClO2/c8-5-6(9)4-7-2-1-3-10-7/h7H,1-5H2 |
Clé InChI |
HNBMXRFKKOJDIQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide](/img/structure/B13838600.png)



![1-[4-Bromo-3-(methyloxy)phenyl]piperidine](/img/structure/B13838615.png)

![[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate](/img/structure/B13838637.png)




